PU 23

Multidrug Resistance MRP4/ABCC4 6-Mercaptopurine

MRP4-mediated multidrug resistance confounds cancer research, yet most MRP4 inhibitors share a carboxylic acid scaffold with variable selectivity. PU 23 (CAS 817635-93-1) is a non-carboxylic MRP4 inhibitor with a novel chemotype for resistance reversal studies. • Reduces 6-MP IC50 from 14.11 µM to 6.06 µM at 5 µM in MRP4-overexpressing HEK293 cells • 10-fold potency advantage over MK571 (5 µM vs. 50 µM); increases intracellular 6-MP ~1.5-fold • Low single-agent cytotoxicity (0.76% at 5 µM) confirms combination synergy

Molecular Formula C21H19N3O3S2
Molecular Weight 425.5 g/mol
Cat. No. B1678331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU 23
SynonymsPU 23;  PU23;  PU-23
Molecular FormulaC21H19N3O3S2
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H19N3O3S2/c25-20(17-9-5-2-6-10-17)24-21(28)23-18-11-13-19(14-12-18)29(26,27)22-15-16-7-3-1-4-8-16/h1-14,22H,15H2,(H2,23,24,25,28)
InChIKeyRYIRRFWVFHEXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PU 23: Non-Carboxylic MRP4 Inhibitor for Multidrug Resistance


PU 23 (CAS 817635-93-1) is a non-carboxylic multidrug resistance protein 4 (MRP4/ABCC4) inhibitor that acts as a membrane transport-modulating agent to reduce resistance to the anticancer drug 6-Mercaptopurine (6-MP) [1]. It was identified through a combined ligand- and structure-based virtual screening campaign of the SPECS chemical library and was found to possess a novel chemical scaffold distinct from previously reported MRP4 inhibitors [1]. PU 23 sensitizes MRP4-overexpressing cells to 6-MP and increases intracellular accumulation of the drug, thereby addressing a key mechanism of multidrug resistance in cancer [1].

Why Generic MRP4 Inhibitors Cannot Substitute PU 23


MRP4 inhibitors are not interchangeable due to significant variations in chemical scaffold, potency, and selectivity profiles [1]. PU 23 is a non-carboxylic inhibitor, whereas the majority of known MRP4 inhibitors—including the widely used reference compound MK571—contain a carboxylic acid moiety, which can influence pharmacokinetic properties and off-target interactions [1]. Direct comparative data demonstrate that PU 23 achieves comparable or superior sensitization of MRP4-overexpressing cells at a 10-fold lower concentration than MK571, underscoring that potency cannot be inferred solely from MRP4 inhibition classification [1]. Substituting PU 23 with another MRP4 inhibitor without verifying head-to-head performance in the specific cellular context may lead to erroneous conclusions regarding MRP4-mediated resistance reversal.

PU 23: Comparative MRP4 Inhibition Evidence


Reversal of 6-Mercaptopurine Resistance in MRP4-Overexpressing Cells

In HEK293/MRP4 cells, PU 23 substantially reduces the IC50 of 6-Mercaptopurine (6-MP), indicating reversal of MRP4-mediated drug resistance. Compared to the vehicle control (DMSO), addition of 5 µM PU 23 lowers the 6-MP IC50 from 14.11 µM to 6.06 µM, a reduction of 57% [1]. This effect is comparable to that of 50 µM MK571, a known MRP4 inhibitor, which reduces the IC50 to 6.35 µM under identical conditions [1].

Multidrug Resistance MRP4/ABCC4 6-Mercaptopurine

MRP4 Inhibition Potency Advantage over MK571

A key differentiator for PU 23 is its potency advantage over the widely used reference MRP4 inhibitor MK571. In the same HEK293/MRP4 cellular assay, 5 µM PU 23 achieves an effect equivalent to that of 50 µM MK571 [1]. This represents a 10-fold lower effective concentration, suggesting PU 23 is a more potent MRP4 modulator in this system.

MRP4 Inhibitor Potency MK571 Comparator Concentration-Response

6-Mercaptopurine Accumulation in MRP4-Overexpressing Cells

Mechanistically, PU 23 functions by inhibiting MRP4-mediated efflux, leading to increased intracellular retention of substrate drugs. Preincubation of HEK293/MRP4 cells with 50 µM PU 23 for 2 h significantly increased the accumulation of 6-MP by approximately 1.5-fold, as quantified by HPLC [1]. This increase is comparable to, though slightly less than, the 1.5-fold increase observed with 50 µM MK571 under identical conditions [1].

Drug Accumulation MRP4 Efflux Pump 6-Mercaptopurine

Non-Carboxylic Scaffold vs. Standard MRP4 Inhibitors

PU 23 is distinguished by its non-carboxylic chemical structure, whereas the majority of previously characterized MRP4 inhibitors—including MK571, Ceefourin 1, and others—contain a carboxylic acid group [1]. This structural difference may influence membrane permeability, off-target interactions, and metabolic stability, though direct comparative data on these parameters are not yet available. The authors note that this novel scaffold makes PU 23 a promising molecular tool for studying MRP4 biology without the potential confounding effects associated with carboxylic acid moieties [1].

Chemical Scaffold Non-Carboxylic Inhibitor MRP4 Pharmacology

Low Intrinsic Cytotoxicity at MRP4 Inhibitory Concentrations

At the 5 µM concentration that effectively sensitizes MRP4-overexpressing cells to 6-MP, PU 23 displays minimal cytotoxicity when administered alone (0.76% inhibition of HEK293/MRP4 cell viability) [1]. Even at 10 µM, the compound alone inhibits cell viability by only 15.26%, while in combination with 6-MP the inhibition rate reaches 81.71% [1]. This indicates that PU 23 acts primarily by reversing drug resistance rather than through direct cytotoxic effects, and that its sensitization effect is synergistic (combination index < 1) [1].

Cytotoxicity Selectivity MRP4 Inhibition

PU 23: Optimal Research Applications


Reversal of MRP4-Mediated 6-Mercaptopurine Resistance

PU 23 is ideally suited for studies investigating MRP4-dependent resistance to thiopurine anticancer agents. The compound reduces the IC50 of 6-MP in MRP4-overexpressing HEK293 cells from 14.11 µM to 6.06 µM at 5 µM, providing a robust assay window for evaluating MRP4 inhibition [1]. Its 10-fold potency advantage over MK571 (5 µM vs. 50 µM for equivalent effect) allows researchers to use less compound and minimize potential off-target interactions [1].

Mechanistic Studies of MRP4 Efflux Function

PU 23 increases intracellular accumulation of 6-MP by approximately 1.5-fold in MRP4-overexpressing cells, as validated by HPLC [1]. This direct measurement of substrate accumulation makes PU 23 a valuable tool for experiments requiring confirmation of MRP4 efflux inhibition, such as transport assays, radiolabeled substrate studies, or investigations into MRP4 structure-function relationships.

Non-Carboxylic MRP4 Inhibitor Pharmacophore Development

PU 23 represents a novel non-carboxylic chemical scaffold for MRP4 inhibition, distinct from the carboxylic acid-containing structures that dominate this target class [1]. Medicinal chemists and chemical biologists seeking to develop MRP4 inhibitors with improved physicochemical properties can utilize PU 23 as a starting point for structure-activity relationship studies or as a reference compound for virtual screening campaigns aimed at identifying additional non-carboxylic MRP4 ligands [1].

Synergistic Combination Studies with Anticancer Agents

The combination of PU 23 and 6-MP exhibits synergism (combination index <1) in MRP4-overexpressing cells [1]. This makes PU 23 a suitable tool for investigating rational combination strategies to overcome multidrug resistance in cancer, particularly in tumor types with documented MRP4 overexpression. Its low single-agent cytotoxicity (0.76% at 5 µM) ensures that observed combination effects reflect true synergy rather than additive cytotoxicity [1].

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